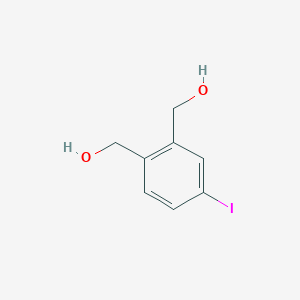
2-(3-hydroxy-1-adamantyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxy-1-adamantyl)-N-phenylacetamide, also known as amantadine, is a synthetic compound with antiviral and antiparkinsonian properties. It was first synthesized in the 1960s and has since been used in the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide is complex and involves multiple pathways. As an antiviral agent, it inhibits the M2 ion channel protein, which is involved in the release of the viral genome into the host cell. This prevents the virus from replicating and spreading.
As a dopamine agonist, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide stimulates the release of dopamine in the brain, particularly in the basal ganglia. This improves motor function and reduces the symptoms of Parkinson's disease. Amantadine also has NMDA receptor antagonistic properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Amantadine has a number of biochemical and physiological effects, depending on the dose and duration of treatment. As an antiviral agent, it can reduce the severity and duration of influenza A infections. As a dopamine agonist, it can improve motor function and reduce the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Amantadine also has neuroprotective effects, particularly in the context of traumatic brain injury. It can reduce the risk of secondary brain injury by reducing inflammation and oxidative stress. Amantadine has also been shown to improve cognitive function in patients with traumatic brain injury.
Advantages and Limitations for Lab Experiments
Amantadine has several advantages for lab experiments, including its well-established mechanism of action and its availability as a synthetic compound. It can be easily synthesized and purified, making it a useful tool for studying the effects of dopamine agonists and NMDA receptor antagonists.
However, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide also has several limitations for lab experiments. Its effects can be dose-dependent and may vary depending on the duration of treatment. It can also have off-target effects, particularly at high doses, which can complicate data interpretation. Additionally, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide has limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
For the study of 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide include its potential use in the treatment of other neurological disorders and the development of new analogs with improved pharmacological properties.
Synthesis Methods
Amantadine can be synthesized through a multistep process starting with 1-adamantylamine and phenylacetyl chloride. The reaction involves the formation of an amide bond between the amine and the acid chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the hydroxylation of the adamantane ring with potassium permanganate.
Scientific Research Applications
Amantadine has been extensively studied for its antiviral properties, particularly against the influenza A virus. It works by interfering with the viral replication process, specifically by inhibiting the M2 ion channel protein. This protein is essential for the release of the viral genome into the host cell, and its inhibition prevents the virus from spreading.
In addition to its antiviral properties, 2-(3-hydroxy-1-adamantyl)-N-phenylacetamide has also been used in the treatment of Parkinson's disease. It acts as a dopamine agonist, stimulating the release of dopamine in the brain and improving motor function. Amantadine has also been studied for its potential use in the treatment of multiple sclerosis, traumatic brain injury, and depression.
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-16(19-15-4-2-1-3-5-15)11-17-7-13-6-14(8-17)10-18(21,9-13)12-17/h1-5,13-14,21H,6-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHCRHFKOVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-1-adamantyl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
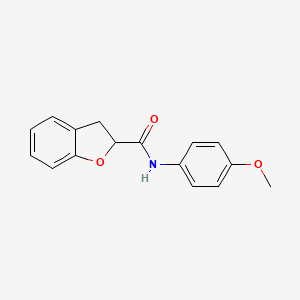
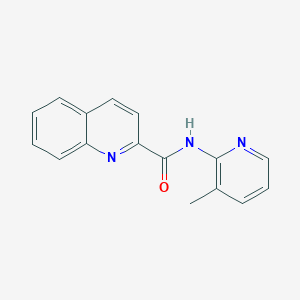
![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

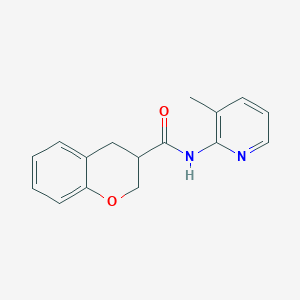
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
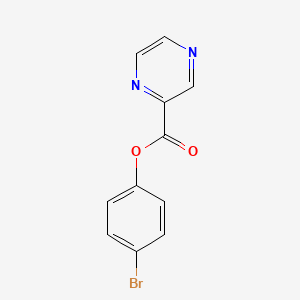
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
